N-propargylnaphtylamine

Overview

Description

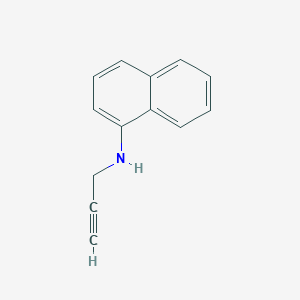

N-propargylnaphtylamine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a propargyl group (-C≡C-CH₂) attached to a naphthylamine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

N-propargylnaphtylamine, also known as N-prop-2-ynylnaphthalen-1-amine, is a propargylamine derivative . Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound, like other propargylamine derivatives, acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin .

Biochemical Pathways

The inhibition of MAO-B leads to an increase in the levels of monoamines in the brain . This can have various effects on the biochemical pathways in the brain, particularly those involving neurotransmission. For instance, increased levels of dopamine can enhance the activity of the dopaminergic pathways, which are involved in the regulation of movement and mood .

Pharmacokinetics

Similar propargylamine derivatives like rasagiline and selegiline are well-absorbed orally and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of MAO-B by this compound can lead to increased levels of monoamines in the brain. This can result in various molecular and cellular effects, such as enhanced neurotransmission and potential neuroprotective effects . For instance, rasagiline, a propargylamine derivative, has been found to prevent apoptosis (cell death) by reducing oxidative stress and stabilizing mitochondrial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propargylnaphtylamine can be synthesized through several methods, including:

A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst.

KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine.

Industrial Production Methods: Industrial production of this compound often employs solvent-free synthesis techniques to minimize environmental impact. Catalysts such as copper or zinc are used to facilitate the reaction, and the process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-propargylnaphtylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Amine derivatives.

Substitution: Substituted propargylamines.

Scientific Research Applications

N-propargylnaphtylamine has several applications in scientific research:

Comparison with Similar Compounds

N-propargylnaphtylamine can be compared with other propargylamine derivatives such as:

Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and neurodegenerative diseases.

Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.

Selegiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s and Alzheimer’s diseases.

Uniqueness: Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis further highlight its importance .

Biological Activity

N-propargylnaphtylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a prodrug. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as propargylamines. Its structure features a propargyl group attached to a naphthylamine moiety, which contributes to its unique pharmacological properties. The compound's ability to interact with biological targets is influenced by its structural characteristics.

This compound has been studied primarily for its role as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating various neurological disorders.

Inhibition of Monoamine Oxidase

Research indicates that this compound exhibits selective inhibition of MAO-B over MAO-A. In a study involving rat models, it was observed that administration of this compound led to significant elevations in levels of 2-phenylethylamine (PEA), a trace amine associated with mood regulation and cognitive function. This effect was more pronounced in the liver compared to the brain, suggesting a differential impact on neurotransmitter metabolism depending on the tissue type .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Neurochemical Effects

In a controlled study, rats were administered this compound intraperitoneally. The results demonstrated a marked decrease in whole brain concentrations of noradrenaline and dopamine shortly after administration. However, these levels returned to baseline within three hours, indicating a temporary modulation of neurotransmitter levels .

Case Study 2: Behavioral Impact

Another study investigated the behavioral effects of this compound on anxiety-like behaviors in rodents. The compound was found to reduce anxiety-related behaviors in elevated plus maze tests, correlating with increased PEA levels in the brain. These findings suggest potential therapeutic applications for mood disorders .

Research Findings

Recent research has highlighted several important aspects of this compound's biological activity:

Properties

IUPAC Name |

N-prop-2-ynylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9,14H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHLKIXEAWBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-47-7 | |

| Record name | N-(prop-2-yn-1-yl)naphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.